
2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is a synthetic organic molecule. It belongs to a category of compounds featuring a quinazoline core, known for various biological activities. This compound potentially exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide generally involves the condensation of suitable precursors. One such method includes:
Formation of 4-oxoquinazoline: : This intermediate is prepared via cyclization of anthranilic acid derivatives with appropriate agents.
Benzylation and Acetylation: : The 4-oxoquinazoline intermediate undergoes benzylation at the nitrogen atom and subsequent acylation to introduce the acetamide group.
Pyridin-2-yloxy substitution: : The final step involves nucleophilic substitution where a pyridine-2-ol derivative reacts with the benzyl group.
Industrial Production Methods
In an industrial setting, the preparation of this compound may involve large-scale operations, optimized for yield and purity. Automation in adding reagents, controlling temperature, and refining intermediates can enhance the scalability of the synthetic process. Catalytic processes and solvent recycling might be employed to increase efficiency and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation at specific sites, altering its functional groups. Reduction processes may modify the quinazoline ring or other substituents.
Substitution Reactions: : The nitrogen atoms and other nucleophilic centers can participate in substitution reactions, introducing various substituents.
Hydrolysis: : Under acidic or basic conditions, hydrolysis may cleave amide bonds, resulting in the formation of the corresponding acids and amines.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and water.
Major Products
The products of these reactions depend on the conditions and reagents. Oxidation may yield quinazoline-N-oxide derivatives, while reduction could lead to partially hydrogenated quinazoline compounds. Substitution reactions can produce a range of derivatives with modified biological activity.
Wissenschaftliche Forschungsanwendungen
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide finds applications in several domains:
Chemistry: : As a reagent and intermediate in organic synthesis.
Biology: : In studies to elucidate biochemical pathways and interactions.
Medicine: : It has potential as a therapeutic agent, being investigated for its efficacy in treating various diseases such as cancer, inflammation, and infectious diseases.
Industry: : Utilized in the development of pharmaceuticals and as a precursor for more complex chemical entities.
Wirkmechanismus
The mechanism by which this compound exerts its effects often involves:
Interaction with Enzymes: : It may inhibit or activate specific enzymes, altering metabolic pathways.
Binding to Receptors: : It can act on cellular receptors, initiating a cascade of biochemical events.
Molecular Targets and Pathways: : It affects pathways such as signal transduction, apoptosis, or cell proliferation. These interactions are crucial for its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Unique Features
The presence of the quinazoline core, which is a common scaffold in biologically active compounds.
The 3-(pyridin-2-yloxy)benzyl substituent, enhancing its binding affinity and selectivity.
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: : Lacks the pyridine-2-yloxy group, used in different biological contexts.
4-oxo-3-(3-pyridyl)quinazoline: : Similar core structure, variations in substituents.
N-(pyridin-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: : Minor structural differences affecting biological activity.
Conclusion
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide serves as an important molecule in various fields. Its unique chemical structure and diverse reactivity make it a versatile tool for scientific research and potential therapeutic applications. Understanding its synthesis, reactions, and biological functions can provide deeper insights into its roles and utility in science and medicine.
Biologische Aktivität
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a quinazolinone core structure fused with a pyridine moiety, which is significant for its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization reactions, often utilizing microwave-assisted techniques for efficiency.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. For instance, compounds similar to This compound have been evaluated against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard protocols:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Example A | Bacillus subtilis | 15 |
Example B | Escherichia coli | 20 |
These results indicate that modifications in the side chains significantly influence antimicrobial efficacy.
Neuroprotective Effects
The compound has been investigated for its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. In vitro studies showed promising results:
- Inhibition Potency :
- AChE: IC50 = 5.90 ± 0.07 µM
- BuChE: IC50 = 6.76 ± 0.04 µM
Docking studies suggest that the compound interacts favorably with the active sites of these enzymes, potentially leading to enhanced cholinergic function in neuronal tissues .
Anticancer Activity
Quinazolinone derivatives have also been explored for their anticancer properties. Preliminary studies indicate that This compound exhibits cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 10 |
HeLa (Cervical) | 8 |
A549 (Lung) | 12 |
These findings support further investigation into its mechanism of action and therapeutic potential in oncology.
Case Studies
- Alzheimer’s Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect on neuronal health.
- Tuberculosis Treatment : Research indicates that derivatives similar to this compound can inhibit the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical enzyme in fatty acid synthesis necessary for mycobacterial survival .
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-20(14-26-15-25-19-9-2-1-8-18(19)22(26)28)24-13-16-6-5-7-17(12-16)29-21-10-3-4-11-23-21/h1-12,15H,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMLGXFZHHJDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.